molecular formula C20H27NO3 B5869956 N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide

N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide

カタログ番号 B5869956
分子量: 329.4 g/mol
InChIキー: WBXQIEPWLQOKJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide, also known as memantine, is a drug used for the treatment of Alzheimer's disease. It was first synthesized in the 1960s by Eli Lilly and Company and approved by the US Food and Drug Administration (FDA) in 2003. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the excess activity of glutamate, an excitatory neurotransmitter that is implicated in the pathogenesis of Alzheimer's disease.

作用機序

Memantine works by blocking the excess activity of glutamate, an excitatory neurotransmitter that is implicated in the pathogenesis of Alzheimer's disease. Glutamate overstimulation can lead to neuronal damage and cell death, which is thought to contribute to the cognitive decline and neurodegeneration seen in Alzheimer's disease. By blocking the NMDA receptor, N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide reduces the toxic effects of glutamate and protects neurons from damage.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Memantine also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect neurons from oxidative stress. Additionally, N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the neuroinflammatory response seen in Alzheimer's disease.

実験室実験の利点と制限

Memantine has several advantages for laboratory experiments. It has a high affinity for the NMDA receptor and is selective for this receptor subtype, which makes it a useful tool for studying the role of the NMDA receptor in neurological disorders. Memantine is also relatively non-toxic and has a low risk of side effects, which makes it a safe compound to use in animal studies.
However, there are also some limitations to using N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide in laboratory experiments. It has a short half-life and is rapidly cleared from the body, which can make it difficult to achieve and maintain therapeutic concentrations in vivo. Memantine also has poor bioavailability and is subject to first-pass metabolism, which can limit its effectiveness in oral formulations.

将来の方向性

For research on N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide include investigating its use in combination therapy for Alzheimer's disease, exploring its potential use in other neurological disorders, and developing novel formulations to improve its pharmacokinetic properties.

合成法

The synthesis of N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxyphenylacetone with 2-aminoadamantane in the presence of glacial acetic acid and sodium cyanoborohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide hydrochloride, the salt form of N-2-adamantyl-2-(3,4-dimethoxyphenyl)acetamide that is used in clinical practice.

科学的研究の応用

Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral disturbances, and delay institutionalization in patients with moderate to severe Alzheimer's disease. Memantine has also been investigated for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

特性

IUPAC Name

N-(2-adamantyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-23-17-4-3-12(10-18(17)24-2)11-19(22)21-20-15-6-13-5-14(8-15)9-16(20)7-13/h3-4,10,13-16,20H,5-9,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXQIEPWLQOKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。